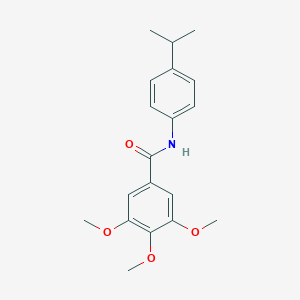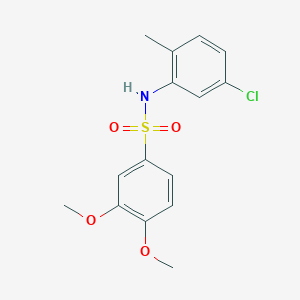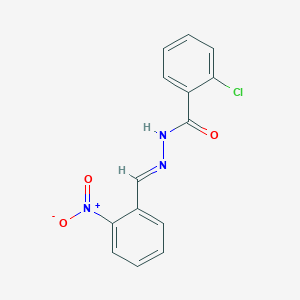
1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Chemical Reactions and Synthesis :
- Koltunov, Repinskaya, and Borodkin (2001) demonstrated that compounds like 4-methyl-3-penten-2-one, when reacted with cyclohexane in the presence of aluminum chloride or bromide, form saturated ketones at high yields. This highlights its utility in specific chemical synthesis processes (Koltunov, Repinskaya, & Borodkin, 2001).
Atmospheric Chemistry and Environmental Impact :
- Gibilisco, Barnes, Bejan, and Wiesen (2020) investigated the atmospheric fate of related unsaturated ketoethers, including their reactions with hydroxyl radicals. This study is essential for understanding the environmental and atmospheric implications of these compounds (Gibilisco, Barnes, Bejan, & Wiesen, 2020).
Polymer Research :
- Mizuno and Kawachi (1992) conducted a study on poly(4-methyl-1-pentene) structures, which are related to the compound , using 13C nuclear magnetic resonance spectroscopy. This provides insights into polymer science and engineering (Mizuno & Kawachi, 1992).
Photochemistry :
- Sakuragi et al. (1990) explored the photochemical behavior of p-methoxyphenyl alkenyl phenanthrenecarboxylates, which includes studies on compounds like (E)-3-(p-methoxyphenyl)-3-pentenyl. Their findings contribute to the understanding of photochemical reactions and products (Sakuragi et al., 1990).
Materials Science and Dielectric Performance :
- Ghule, Laad, and Tiwari (2021) discussed the applications of poly-4-methyl-1-pentene in energy storage, highlighting its dielectric performance comparable to other materials used in capacitors. This research underlines the material's potential in energy storage applications (Ghule, Laad, & Tiwari, 2021).
Properties
CAS No. |
103-13-9 |
|---|---|
Molecular Formula |
C4H9ClHgO |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3 |
InChI Key |
ZIXVMEYRFPMOAV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C\C1=CC=C(C=C1)OC |
SMILES |
CC(C)C(=O)C=CC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC=C(C=C1)OC |
density |
1.016-1.026 |
| 103-13-9 | |
physical_description |
colourless oily liquid with a buttery, caramellic odou |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)





![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)


